molecular formula C20H16ClN7O B10952750 5-[6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]-1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

5-[6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]-1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B10952750
M. Wt: 405.8 g/mol
InChI Key: LCYDZDLOELWKTD-UHFFFAOYSA-N
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Description

5-[6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]-1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex heterocyclic compound. It features a pyrazolo[3,4-b]pyridine core fused with a pyrazolo[4,3-d]pyrimidine ring system, and is substituted with a 4-chlorophenyl group. This compound is of significant interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]-1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and pyridine carboxylic acids.

    Introduction of the 4-chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the pyrazolo[4,3-d]pyrimidine ring: This is typically achieved through condensation reactions involving appropriate amines and carbonyl compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]-1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding N-oxides.

    Reduction: This can result in the reduction of the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (for electrophilic substitution) and nucleophiles like amines or thiols (for nucleophilic substitution) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield amines.

Scientific Research Applications

5-[6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]-1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 5-[6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]-1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate binding.

    Modulating receptor activity: Acting as an agonist or antagonist at receptor sites.

    Interfering with cellular pathways: Affecting signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and may exhibit similar biological activities.

    4-chlorophenyl-substituted heterocycles: Compounds with a 4-chlorophenyl group may have comparable pharmacological properties.

Uniqueness

5-[6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]-1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is unique due to its specific combination of structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C20H16ClN7O

Molecular Weight

405.8 g/mol

IUPAC Name

5-[6-(4-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl]-1-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C20H16ClN7O/c1-10-16-13(18-23-15-9-22-27(2)17(15)20(29)25-18)8-14(24-19(16)28(3)26-10)11-4-6-12(21)7-5-11/h4-9H,1-3H3,(H,23,25,29)

InChI Key

LCYDZDLOELWKTD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=NC5=C(C(=O)N4)N(N=C5)C)C

Origin of Product

United States

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